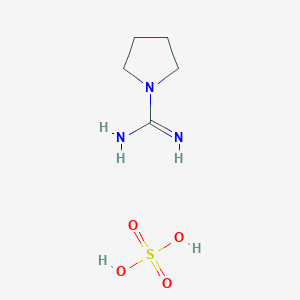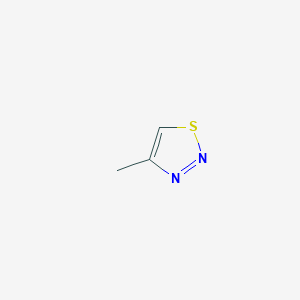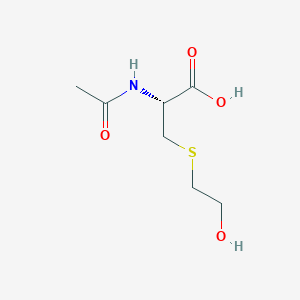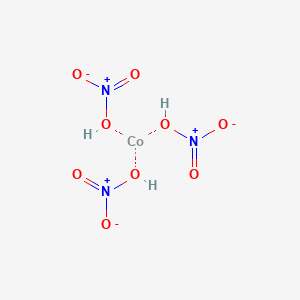
3-Ethylheptane
Overview
Description
3-Ethylheptane is an organic compound classified as a branched alkane. Its molecular formula is C₉H₂₀, and it is composed of a heptane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of hydrocarbons, which are compounds consisting solely of carbon and hydrogen atoms. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference compound in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylheptane can be synthesized through several methods, including:
Alkylation of Heptane: One common method involves the alkylation of heptane with ethyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Hydrogenation of Alkenes: Another method involves the hydrogenation of 3-ethyl-1-heptene using a palladium or platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons followed by fractional distillation to isolate the desired compound. This method is efficient for producing large quantities of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylheptane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), this compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo halogenation reactions, resulting in the substitution of hydrogen atoms with halogen atoms to form haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light
Combustion: Oxygen (O₂)
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Substitution: Haloalkanes
Combustion: Carbon dioxide (CO₂), water (H₂O)
Scientific Research Applications
3-Ethylheptane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to calibrate instruments and validate analytical methods.
Biology: While not commonly used in biological research, this compound can serve as a model compound for studying the metabolism and degradation of branched alkanes by microorganisms.
Medicine: There are limited direct applications of this compound in medicine, but its derivatives and related compounds are studied for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-ethylheptane primarily involves its interactions with other chemical species during reactions. As a hydrocarbon, it does not have specific molecular targets or pathways in biological systems. its chemical reactivity is influenced by the presence of the ethyl group, which can affect the compound’s stability and reactivity in various chemical processes .
Comparison with Similar Compounds
Heptane: A straight-chain alkane with the molecular formula C₇H₁₆. Unlike 3-ethylheptane, heptane does not have any branching.
2-Methylheptane: Another branched alkane with a methyl group attached to the second carbon atom of the heptane chain. It has similar physical properties but different chemical reactivity compared to this compound.
Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.
Uniqueness of this compound: this compound is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of the ethyl group on the third carbon atom affects its boiling point, density, and reactivity compared to its straight-chain and differently branched isomers .
Properties
IUPAC Name |
3-ethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-4-7-8-9(5-2)6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVQKOKKLWHNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871242 | |
| Record name | 3-Ethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 3-Ethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15869-80-4, 73507-01-4 | |
| Record name | Heptane, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole](/img/structure/B96446.png)
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)



![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)



